N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-12-7-10(14)2-1-9(12)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXGSLGJLCRZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=C(C=C2)F)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of piperidine with 2-chloro-4-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the piperidine ring’s nitrogen or the benzyl group’s aromatic system.
Key findings:
-
Oxidation with KMnO₄ preferentially targets the piperidine nitrogen, forming stable N-oxide derivatives .
-
Hydrogen peroxide in acidic conditions oxidizes the benzyl group to carboxylic acids, with retention of the chloro and fluoro substituents .
Reduction Reactions
Reduction pathways focus on the benzyl halide or the piperidine ring.
Key findings:
-
LiAlH₄ selectively reduces the C-Cl bond while preserving the fluorine substituent .
-
Hydrogenation under Pd-C converts the benzyl group to a cyclohexyl moiety, altering the compound’s steric profile .
Nucleophilic Substitution Reactions
The chloro substituent on the benzyl group is highly reactive toward nucleophiles.
Key findings:
-
Ammonia substitution proceeds via an aromatic nucleophilic pathway, yielding primary amines .
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Azide substitution exhibits >90% yield under polar aprotic conditions .
Coupling Reactions
The compound participates in cross-coupling reactions mediated by transition metals.
| Reaction Type | Catalyst/Base | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylated piperidines |
| Ullmann | CuI, 1,10-phenanthroline | Diarylamines |
Key findings:
-
Suzuki coupling with aryl boronic acids generates biaryl structures with retained halogenation .
-
Buchwald-Hartwig amination facilitates C-N bond formation at the piperidine nitrogen .
Stability and Degradation Pathways
The compound degrades under specific conditions:
Comparative Reactivity Analysis
A comparative study of halogenated analogs reveals:
This trend correlates with the electronic effects of substituent positioning on the benzyl ring.
Mechanistic Insights from Computational Studies
Scientific Research Applications
Inhibition of Tyrosinase
One notable application of compounds related to N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is their role as inhibitors of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial for treating hyperpigmentation disorders. Research has shown that derivatives containing the 4-fluorobenzylpiperidine moiety exhibit significant inhibitory effects on tyrosinase activity, making them promising candidates for developing skin-lightening agents .
Anticancer Activity
Compounds derived from piperidine structures have demonstrated potential anticancer properties. For instance, derivatives of 4-(4-fluorobenzyl)piperidine have been reported to inhibit tubulin polymerization and show cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. These compounds exhibited IC50 values as low as 1.0 nM, indicating potent anticancer activity .
Synthetic Applications
Tyrosinase Inhibitor Development
A study focused on optimizing the structure of piperidine derivatives demonstrated that specific modifications could significantly enhance their inhibitory activity against tyrosinase. The introduction of electron-withdrawing groups at strategic positions resulted in compounds that not only inhibited enzyme activity but also exhibited low cytotoxicity in human cell lines .
Anticancer Efficacy Assessment
In another case study, a series of piperidine derivatives were evaluated for their ability to disrupt microtubule dynamics in cancer cells. The results indicated that certain derivatives were more effective than traditional chemotherapeutics like vinblastine and paclitaxel, suggesting a new avenue for cancer treatment strategies .
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The compound belongs to a broader class of N-benzylpiperidin-4-amine dihydrochlorides, which differ in substituent type, position, and electronic effects on the benzyl ring. Key structural analogs include:
Key Observations :
- Halogen Effects: The 2-chloro-4-fluoro substitution in the target compound enhances lipophilicity compared to mono-fluoro analogs (e.g., 4-fluorobenzyl derivative) . This may improve membrane permeability in drug candidates.
- Methyl vs.
- Trifluoromethyl Substitution : The 4-trifluoromethyl group in CAS 1286273-40-2 introduces strong electron-withdrawing effects, which could modulate metabolic stability .
Physicochemical Properties
- Purity : Most analogs achieve ≥95% purity via HPLC, with recrystallization being a critical step for salt formation .
Biological Activity
N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activity, particularly as a modulator of various neurotransmitter systems. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure:
- Molecular Formula: C12H17Cl2FN2
- Molecular Weight: 279.18 g/mol
- CAS Number: 1349717-01-6
The synthesis of this compound typically involves the nucleophilic substitution of piperidine with 2-chloro-4-fluorobenzyl chloride, often facilitated by bases such as sodium hydroxide or potassium carbonate. The final product is obtained as a dihydrochloride salt through treatment with hydrochloric acid .
This compound primarily acts by modulating the activity of neurotransmitter receptors, particularly dopamine receptors. Preliminary studies suggest that it may enhance dopaminergic signaling, which is crucial for its potential therapeutic effects in neuropsychiatric disorders such as schizophrenia and Parkinson's disease .
Key Mechanisms:
- Dopamine D2 Receptor Modulation: The compound exhibits affinity for dopamine D2 receptors, influencing dopaminergic pathways.
- HDAC Inhibition: Research indicates potential inhibitory effects on histone deacetylases (HDACs), which play a role in gene expression regulation and are implicated in various diseases .
Biological Activity and Therapeutic Applications
This compound has shown promise in several areas:
1. Neuropsychiatric Disorders:
- Schizophrenia: Its ability to modulate dopamine receptors makes it a candidate for treating symptoms associated with schizophrenia.
- Parkinson's Disease: The compound's dopaminergic activity is being investigated for potential therapeutic use in managing Parkinsonian symptoms.
2. Cancer Research:
- Emerging studies suggest that compounds with similar structures may inhibit cancer cell proliferation, particularly through mechanisms involving HDAC inhibition and modulation of signaling pathways associated with cell growth .
3. Antimicrobial Activity:
- Some derivatives have demonstrated antibacterial properties, suggesting broader applications in infectious disease management .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Substitution | 2-Chloro-4-fluorobenzyl chloride, K₂CO₃, DMF | 65–75% | ≥90% |
| Salt Formation | HCl (gas), ethanol | 85–90% | ≥95% |
Basic: How to characterize the compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR (D₂O): Peaks at δ 7.4–7.6 (aromatic protons), δ 3.8–4.2 (benzyl CH₂), δ 2.8–3.5 (piperidine ring protons).
- ¹³C NMR : Confirm the presence of quaternary carbons (e.g., C-F at ~160 ppm).
- Mass Spectrometry (ESI-MS): Expect [M+H]⁺ at m/z 287.1 (free base) and [M+2HCl]⁺ adducts.
- HPLC Purity : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient: 10–90% ACN over 20 min). Retention time ~12.5 min .
Basic: What are the solubility and stability profiles of the dihydrochloride salt?
Methodological Answer:
- Solubility : >50 mg/mL in water at pH 7.4 due to the dihydrochloride salt form. Lower solubility in organic solvents (e.g., <5 mg/mL in DMSO) .
- Stability :
Advanced: How do structural modifications (e.g., chloro vs. fluoro substitution) impact target binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- The 2-chloro-4-fluoro substitution enhances lipophilicity (LogP ~2.8) compared to methoxy analogs (LogP ~1.9), improving blood-brain barrier penetration.
- Fluorine at the 4-position increases electron-withdrawing effects, stabilizing interactions with aromatic residues in target enzymes (e.g., kinases) .
- Experimental Design :
Q. Table 2: Comparative Substituent Effects on Biological Activity
| Substituent | LogP | IC₅₀ (μM) | Target Enzyme Affinity (Ki, nM) |
|---|---|---|---|
| 2-Cl,4-F | 2.8 | 0.45 | 12.3 |
| 2-OCH₃ | 1.9 | 1.2 | 89.7 |
| 4-NO₂ | 2.1 | 0.9 | 45.6 |
Advanced: How to resolve contradictions in solubility data reported across studies?
Methodological Answer:
- Root Causes : Discrepancies may arise from differences in salt form (mono- vs. dihydrochloride), crystallinity, or residual solvents.
- Methodology :
- Case Study : A study reported 41.6 μg/mL solubility for a structurally similar compound; this was later attributed to partial dissociation of the dihydrochloride salt in low-pH buffers .
Advanced: What computational strategies are effective for predicting biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, PI3K) due to the piperidine scaffold’s affinity for ATP-binding pockets.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors from the amine, hydrophobic interactions from the benzyl group).
- MD Simulations : Run 100-ns trajectories to assess binding stability with putative targets like serotonin receptors (5-HT₆) .
Validation : Compare computational predictions with in vitro radioligand displacement assays .
Advanced: How to address variability in biological assay results between in vitro and in vivo models?
Methodological Answer:
- Key Factors :
- Metabolic stability: Test hepatic microsomal stability (e.g., t₁/₂ in rat liver microsomes).
- Plasma protein binding: Use equilibrium dialysis to measure free fraction.
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
